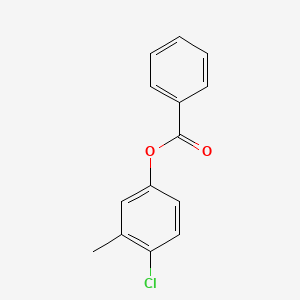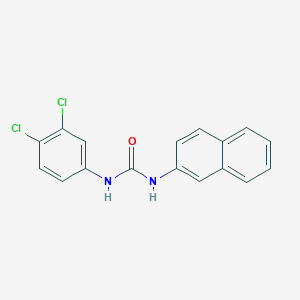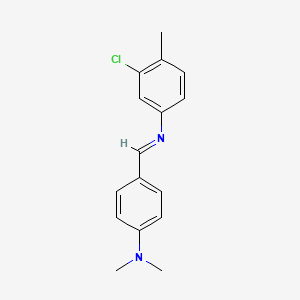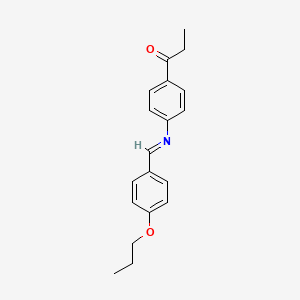![molecular formula C14H20Cl3N3O2S B11966658 2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is a complex organic compound with a molecular formula of C14H20Cl3N3O2S and a molecular weight of 400.757 . This compound is notable for its unique structure, which includes multiple functional groups such as trichloromethyl, ethylthio, and pyrimidinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 2-chloro-6-methylpyrimidine with ethanethiol under basic conditions.
Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be done by reacting the pyrimidinyl intermediate with trichloroacetyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the trichloromethylated pyrimidinyl intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide can undergo various types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or monochloromethyl derivatives.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Corresponding amine or thiol derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-mercapto-6-oxo-1(6H)-pyrimidinyl)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(3-(methyl-4-o-tolylazo-phenyl)thioureido)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(4,6-dimethyl-2-pyrimidinyl)thio)ethyl)propanamide
Uniqueness
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is unique due to its combination of trichloromethyl, ethylthio, and pyrimidinyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H20Cl3N3O2S |
|---|---|
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-(2-ethylsulfanyl-6-methylpyrimidin-4-yl)oxyethyl]propanamide |
InChI |
InChI=1S/C14H20Cl3N3O2S/c1-6-23-12-18-8(2)7-9(19-12)22-11(14(15,16)17)20-10(21)13(3,4)5/h7,11H,6H2,1-5H3,(H,20,21) |
Clé InChI |
OSCZKMNZCKIZHG-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=CC(=N1)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)




![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)

